2-(2-Fluoro-4-nitrophenyl)ethanol
Overview
Description
2-(2-Fluoro-4-nitrophenyl)ethanol is an organic compound that belongs to the class of aromatic alcohols It features a fluoro and nitro substituent on the benzene ring, which is attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenyl)ethanol typically involves the following steps:
Nitration of 2-fluorophenol: The starting material, 2-fluorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrophenol.
Reduction of 2-fluoro-4-nitrophenol: The nitro group in 2-fluoro-4-nitrophenol is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Formation of this compound: The final step involves the reaction of the amino compound with ethylene oxide or ethylene glycol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-Fluoro-4-nitrophenyl)acetaldehyde or 2-(2-Fluoro-4-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-4-aminophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-4-nitrophenyl)ethanol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro and nitro groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoro-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-(2-Fluoro-4-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
2-(2-Chloro-4-nitrophenyl)ethanol: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
2-(2-Fluoro-4-nitrophenyl)ethanol is unique due to the presence of both fluoro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-fluoro-4-nitrophenyl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVPCXHRMBDTBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.